molecular formula C4H4BrN3O2 B1214302 5-Bromo-1-methyl-4-nitro-1H-imidazole CAS No. 933-87-9

5-Bromo-1-methyl-4-nitro-1H-imidazole

Cat. No.: B1214302
CAS No.: 933-87-9
M. Wt: 206 g/mol
InChI Key: PQZGBZGIQGQAFD-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-4-nitro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-4-nitro-1H-imidazole typically involves the nitration of 1-methylimidazole followed by bromination. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. Subsequent bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group, which is known to exhibit biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antifungal agents.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Comparison with Similar Compounds

  • 5-Chloro-1-methyl-4-nitroimidazole
  • 5-Iodo-1-methyl-4-nitroimidazole
  • 5-Fluoro-1-methyl-4-nitroimidazole

Comparison: 5-Bromo-1-methyl-4-nitro-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different physicochemical properties, such as solubility and stability, which can affect its applications in various fields .

Properties

IUPAC Name

5-bromo-1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZGBZGIQGQAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239377
Record name MTR 1-80
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Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-87-9
Record name MTR 1-80
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Record name 933-87-9
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Record name MTR 1-80
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-4-nitro-1H-imidazole
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Record name 1-METHYL-5-BROMO-4-NITROIMIDAZOLE
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